4-Aminotetrahydrothiophene-3-ol 1,1-dioxide

Description

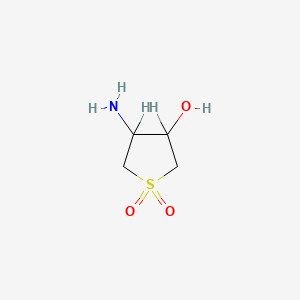

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfone group within a tetrahydrothiophene ring structure. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Properties

CAS No. |

20688-37-3 |

|---|---|

Molecular Formula |

C4H9NO3S |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

(3R,4R)-4-amino-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |

InChI Key |

REXPOWCRPFUCHS-IMJSIDKUSA-N |

SMILES |

C1C(C(CS1(=O)=O)O)N |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)O)N |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)N |

Other CAS No. |

55261-00-2 20688-37-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Case Study: Bis-Sulfone Derivative Synthesis

A study optimizing bis-sulfone analogs of 3-aminotetrahydrothiophene 1,1-dioxides employed the following steps:

- Michael Addition : Reaction of methyl 3-sulfolene-3-carboxylate with isobutylamine to form a secondary amine intermediate.

- Protection and Reduction : Boc protection of the amine, followed by reduction of the ester to an aldehyde.

- Grignard Reaction : Addition of 3,4-dichlorophenylmagnesium bromide to the aldehyde to form a secondary alcohol.

- Oxidation : Dess–Martin oxidation to convert the alcohol to a ketone.

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) to yield the final ketone derivative.

Table 2: Multi-Step Synthesis of Bis-Sulfone Analog

| Step | Reagents/Conditions | Intermediate/Purpose |

|---|---|---|

| 1. Michael Addition | Methyl 3-sulfolene-3-carboxylate, isobutylamine | Secondary amine formation |

| 2. Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DIPEA | Amine protection |

| 3. Ester Reduction | LiAlH₄, THF | Aldehyde formation |

| 4. Grignard Reaction | 3,4-Dichlorophenylmagnesium bromide, THF | Secondary alcohol synthesis |

| 5. Dess–Martin Oxidation | Dess–Martin periodinane, DCM | Ketone formation |

| 6. Deprotection | TFA, DCM | Final ketone derivative |

Oxidation and Functionalization of Precursors

The sulfone moiety in this compound is critical for its reactivity. Literature highlights oxidation strategies for sulfone formation, though direct application to the target compound is limited. For example:

- TPAP/NMO Oxidation : Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) selectively oxidizes sulfides to sulfones under mild conditions.

- WO₃/H₂O₂ Oxidation : Tungsten trioxide (WO₃) and hydrogen peroxide (H₂O₂) in basic media (pH 11.5) oxidize thietane derivatives to sulfone lactones, a method adaptable to sulfone-containing intermediates.

Table 3: Oxidation Methods for Sulfone Formation

| Oxidizing Agent | Conditions | Application |

|---|---|---|

| TPAP/NMO | Mild, solvent: DCM/CH₃CN | Sulfide → sulfone (high yield, >90%) |

| WO₃/H₂O₂ | Basic pH (11.5), aqueous | Thietane → sulfone lactone |

Chemical Reactions Analysis

Types of Reactions: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide serves as a crucial building block in organic synthesis. Its functional groups enable the formation of more complex molecules, making it valuable in the development of new chemical entities. Researchers utilize this compound to create derivatives that may possess enhanced properties or novel functionalities.

Comparison with Similar Compounds

| Compound Name | Structure Description | Application Focus |

|---|---|---|

| 4-Methylaminotetrahydrothiophene-3-ol 1,1-dioxide | Contains a methyl group instead of an amino group | Synthesis of pharmaceuticals |

| 4-Hydroxy-3-aminosulfolane | Different arrangement of functional groups | Material science and catalysis |

Biological Applications

Biochemical Properties

The compound interacts with various enzymes, particularly oxidoreductases, influencing their activity as either substrates or inhibitors. This interaction is critical for understanding its role in biochemical pathways.

Cellular Effects

Research indicates that this compound affects cell signaling pathways and gene expression. For example, it has been shown to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to significant changes in cellular metabolism.

Medical Applications

Therapeutic Potential

The compound is being investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and possess antibacterial properties. Ongoing research aims to elucidate the molecular mechanisms behind these effects.

Industrial Applications

Material Development

In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique properties may contribute to innovations in coatings, polymers, and other industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of specific oxidoreductases. The results indicated that it could effectively modulate enzyme activity, providing insights into potential therapeutic applications for metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfone group contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

4-Methylaminotetrahydrothiophene-3-ol 1,1-dioxide: Similar structure with a methyl group instead of an amino group.

4-Hydroxy-3-aminosulfolane: Similar structure with a different arrangement of functional groups.

Uniqueness: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups within the tetrahydrothiophene ring enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (4-AT) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 151.18 g/mol. The compound features a tetrahydrothiophene ring with an amino group and a sulfone moiety, which contribute to its chemical reactivity and biological activity.

Research indicates that 4-AT plays a significant role in various biochemical reactions, particularly through its interactions with enzymes and proteins. Notably:

- Enzyme Interactions : 4-AT has been shown to interact with oxidoreductases, modulating their activity either as a substrate or an inhibitor. This interaction can influence key metabolic pathways within cells.

- Cell Signaling : The compound affects critical cell signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. It can also alter the expression of genes involved in metabolic processes.

Biological Activities

The biological activities of this compound have been studied extensively. Key findings include:

- Antimicrobial Activity : 4-AT exhibits promising antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Potential : Some studies have indicated that 4-AT may act as an antioxidant, protecting cells from oxidative stress by activating the antioxidant response element (ARE) pathways .

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of 4-AT against various strains of bacteria and fungi. Results demonstrated significant inhibition rates compared to control groups, suggesting potential for development into therapeutic agents against infections.

- Oxidative Stress Protection : Research investigating the antioxidant properties of 4-AT revealed that it effectively reduced oxidative stress markers in cultured cells. This suggests its utility in protecting against conditions associated with oxidative damage .

- Enzyme Interaction Analysis : A detailed analysis was conducted to understand how 4-AT interacts with specific enzymes involved in metabolic pathways. The findings indicated that it could serve as both an inhibitor and substrate for certain oxidoreductases, influencing metabolic outcomes significantly .

Q & A

Q. What are the recommended synthetic methodologies for 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide and its derivatives?

- Methodology : The compound can be synthesized via catalytic oxidation of thietane derivatives using tungsten trioxide (WO₃·H₂O) and hydrogen peroxide under basic conditions (pH 11.5) . For derivatives, cyclization reactions mediated by DA (Diels-Alder) or nucleophilic substitution with amines (e.g., hydroxyethylamine) are effective, as seen in analogous sulfolane systems . Post-synthetic modifications, such as chlorination via UV irradiation with Cl₂, enable access to halogenated derivatives .

Q. How can the crystal structure of this compound be determined and refined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection followed by refinement using SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces) ensures accurate atomic parameterization . Visualization tools like ORTEP-3 provide graphical representations of thermal ellipsoids and bond geometries . For example, a related sulfone structure (2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide) was resolved using similar protocols .

Q. What are the acute toxicity profiles of this compound in preclinical models?

- Data : Intraperitoneal LD₅₀ in mice is 140 mg/kg, with toxicity linked to metabolic disruption and inflammatory mediation . Comparatively, the non-amino analog (Thiophene-3-ol, tetrahydro-1,1-dioxide) shows lower toxicity (LD₅₀ = 3500 mg/kg), highlighting the amino group’s impact on bioactivity .

Advanced Research Questions

Q. How can contradictions in toxicity data between structurally similar sulfolane derivatives be resolved?

- Analysis : Discrepancies (e.g., 140 mg/kg vs. 3500 mg/kg LD₅₀) arise from substituent effects. The amino group in this compound enhances metabolic interference, as seen in its biochemical disruption of inflammation pathways . Computational modeling (e.g., QSAR) or in vitro assays comparing parent and derivative compounds can isolate structural determinants of toxicity .

Q. What mechanistic insights can be gained from the isomerization of dihydrothiophene 1,1-dioxides for studying this compound’s reactivity?

- Mechanism : Base-induced isomerization of 2,5-dihydrothiophene 1,1-dioxide to 2,3-dihydrothiophene 1,1-dioxide involves hydrogen transfer and ring strain modulation . For the amino derivative, similar isomerization could alter hydrogen-bonding networks or enzymatic binding. Kinetic studies (e.g., NMR monitoring under basic conditions) and DFT calculations can elucidate pathways .

Q. What strategies are effective for incorporating this compound into enzyme-targeted drug design?

- Design : The sulfonamide group enhances binding to enzyme active sites, as demonstrated by COX-2/5-LO dual inhibitor S-2474 . Structure-activity relationship (SAR) studies can optimize substituents (e.g., hydroxyethylamino groups) for selectivity . High-throughput screening of derivatives against inflammatory or metabolic enzyme panels (e.g., COX-2, LOX) validates therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.